molecular formula C14H11ClN4O2 B1391194 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031605-64-7

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1391194
M. Wt: 302.71 g/mol
InChI Key: FULRHAVVDIHJGM-UHFFFAOYSA-N
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Description

The compound “7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds together with weak C···π interactions are found in the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination . These reactions are sensitive to the presence of traces of water in the reaction mixture .

Scientific Research Applications

Antimicrobial Activity

Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential as antimicrobial agents. They may inhibit the growth of various bacteria and fungi, which could make them valuable in developing new antibiotics or antifungal medications .

Anticancer and Antitumor Activity

These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . Their mechanism may involve interfering with cell division or signaling pathways critical for tumor growth.

Anti-inflammatory and Anti-allergic Activities

The anti-inflammatory properties of pyrimido[4,5-d]pyrimidine derivatives could be beneficial in treating conditions like arthritis or asthma. They may work by reducing inflammation and allergic responses in the body .

Antioxidant Properties

Some derivatives exhibit antioxidant activity, which can help protect cells from damage caused by free radicals. This property is useful in preventing oxidative stress-related diseases .

Lipoxygenase Inhibition

Lipoxygenase (LOX) inhibitors are important for treating inflammatory diseases and cancer. Pyrimido[4,5-d]pyrimidine derivatives have been evaluated as novel LOX inhibitors, which could lead to new therapeutic options .

Chemosensor Applications

Certain pyrimido[4,5-d]pyrimidine derivatives have been used as chemosensors for detecting metal ions like Hg2+. They can change color or fluorescence in the presence of specific ions, making them useful in environmental monitoring or medical diagnostics .

properties

IUPAC Name

7-(4-chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-19-12-10(13(20)18-14(19)21)7-16-11(17-12)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULRHAVVDIHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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